ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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Overview
Description
Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C16H18N2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity. The exact methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Another indole derivative with similar structural features.
1-phenyl-1H-indazole-3-carboxylate: A closely related compound with a similar core structure.
Uniqueness
Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the tetrahydroindazole ring system. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-20-16(19)15-13-10-6-7-11-14(13)18(17-15)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDPYKRWVHJZGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCCC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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